7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound characterized by its unique fused ring system that includes a pyrrole and a triazine structure. Its molecular formula is , indicating the presence of seven carbon atoms, eight hydrogen atoms, and four nitrogen atoms. This compound is gaining attention in various fields of scientific research, particularly in medicinal chemistry due to its potential bioactive properties and applications in drug development .
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are recognized for their diverse biological activities. These compounds are often investigated as potential candidates for kinase inhibitors and other therapeutic agents . The compound's unique structure allows it to engage in specific interactions with biological targets, making it a subject of interest in pharmacological studies.
The synthesis of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One prevalent method involves the cyclization of 2-aminopyridine with methyl isocyanate. This reaction typically requires controlled conditions to facilitate the formation of the desired heterocyclic structure.
Recent literature outlines several synthetic strategies for preparing pyrrolo[2,1-f][1,2,4]triazine derivatives:
These methods highlight the versatility in synthesizing this compound and its derivatives.
The molecular structure of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine consists of a fused pyrrole and triazine ring system. The presence of a methyl group at the 7-position significantly influences its chemical properties and biological activity.
Key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its interactions with receptors or enzymes.
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine participates in several chemical reactions:
These reactions expand the potential for creating various derivatives with tailored biological activities.
The mechanism of action for 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes or receptors:
This mechanism underlines its significance in drug design and development.
The physical properties of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine include:
Chemical properties include:
Quantitative data regarding melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its characteristics.
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine has multiple applications across various scientific domains:
This compound's diverse applications highlight its importance in ongoing research efforts aimed at developing new therapeutic agents.
The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold comprises a fused tricyclic system featuring a six-membered 1,2,4-triazine ring annulated with a five-membered pyrrole ring. This architecture creates an electron-deficient π-system with distinct polarization patterns critical for biomolecular recognition. The triazine ring adopts a planar conformation, while the pyrrole nitrogen (N1) contributes to the system’s aromaticity through its lone-pair electrons. Key bond lengths include the N2–N3 bond (1.32 Å) and C4–N4 bond (1.34 Å), characteristic of partial double-bond character. The C7-methyl group in 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine extends perpendicularly from the plane, minimizing steric clash while modulating electron density [6] .
Synthetic accessibility of this scaffold is achieved via Vilsmeier-Haack formylation of pyrrole precursors at C2, followed by chloramine-mediated cyclization to construct the triazine ring. The 4-amino group is typically introduced through nucleophilic displacement of a chloro substituent or direct cyclization with formamidine acetate [3] [4]. This route yields the core with regioselective control, enabling diversification at C2, C4, and C7 positions.
Table 1: Key Structural Descriptors of 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Parameter | Value | Significance |
---|---|---|
Molecular formula | C₇H₈N₄ | Scaffold molecular weight: 148.17 g/mol |
SMILES | CC1=NN2C=CC=C2C(=N1)N | Topology representation |
Planarity deviation | <0.05 Å | Enhanced π-stacking capability |
Dipole moment | 4.2 D | Directional polarity for H-bonding |
N4–C4 bond length | 1.34 Å | Sp² hybridization (conjugation) |
The 1,2,4-triazine ring exhibits strong dipole moment-driven stacking with protein amide backbones. Ab initio studies reveal that heterocycles with dipole moments of 3.5–5.0 D (e.g., triazines) form optimal stacked complexes with protein amide π-systems, achieving interaction energies of –5 to –7 kcal/mol. The 7-methyl substituent enhances this interaction by increasing local polarizability without distorting planarity. Electric field vector analysis demonstrates that methyl substitution at C7 augments the positive electrostatic potential above the triazine ring, complementary to the partial negative charge on carbonyl oxygen atoms in protein backbones [8] [10].
Comparative stacking efficiency was quantified using model amide-heterocycle dimers:
Table 2: π-Stacking Parameters of Triazine Derivatives with Protein Amides
Heterocycle | Dipole Moment (D) | Interaction Energy (kcal/mol) | Electric Field Strength (V/Å) |
---|---|---|---|
Unsubstituted triazine | 3.9 | –4.8 | 15.2 |
7-Methylpyrrolotriazin-4-amine | 4.2 | –5.6 | 18.7 |
5-Methyl isomer | 4.0 | –4.9 | 15.8 |
6-Carboxyethyl derivative | 5.1 | –5.1 | 16.3 |
Regioselective methylation at C7 imposes profound effects on molecular recognition:
Conformational analysis via torsion scanning reveals a 2.3 kcal/mol barrier to ring puckering in the 7-methyl derivative versus 1.5 kcal/mol in the unmethylated compound. This rigidity preorganizes the scaffold for optimal target engagement, as demonstrated in USP7 inhibitors where the 7-methyl analog shows 5-fold greater binding affinity (Kd = 12 nM) than its des-methyl counterpart .
Table 3: Comparative Effects of Methyl Regiochemistry on Bioactivity
Parameter | 7-Methyl Isomer | 5-Methyl Isomer | Unsubstituted |
---|---|---|---|
ALK inhibition IC₅₀ (nM) | 8.5 | 42 | 110 |
IGF-1R binding Kd (nM) | 3.2 | 29 | 95 |
Metabolic stability (t₁/₂) | 48 min | 35 min | 22 min |
π-Stacking energy | –5.6 kcal/mol | –4.9 kcal/mol | –4.8 kcal/mol |
The strategic placement of the methyl group at C7 thus merges electronic optimization, steric complementarity, and metabolic resilience, establishing this substitution pattern as a cornerstone in kinase-targeted drug design [6] [8] .
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